

Application Notes & Protocols for the Quantification of Quercimeritrin in Biological Samples

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Compound of Interest

Compound Name: *Quercimeritrin (Standard)*

Cat. No.: *B15592757*

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Introduction

Quercimeritrin, also known as quercitrin or quercetin-3-O-rhamnoside, is a glycosidic form of the flavonoid quercetin.^[1] It is a major natural polyphenolic compound found in numerous fruits, vegetables, and medicinal plants.^[1] Quercimeritrin and its aglycone, quercetin, are renowned for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.^{[1][2][3]} Accurate quantification of quercimeritrin and its metabolites in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, providing essential insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the extraction and quantification of quercimeritrin in biological samples using modern analytical techniques, summarize relevant quantitative data, and illustrate associated biological pathways.

Analytical Methodologies for Quantification

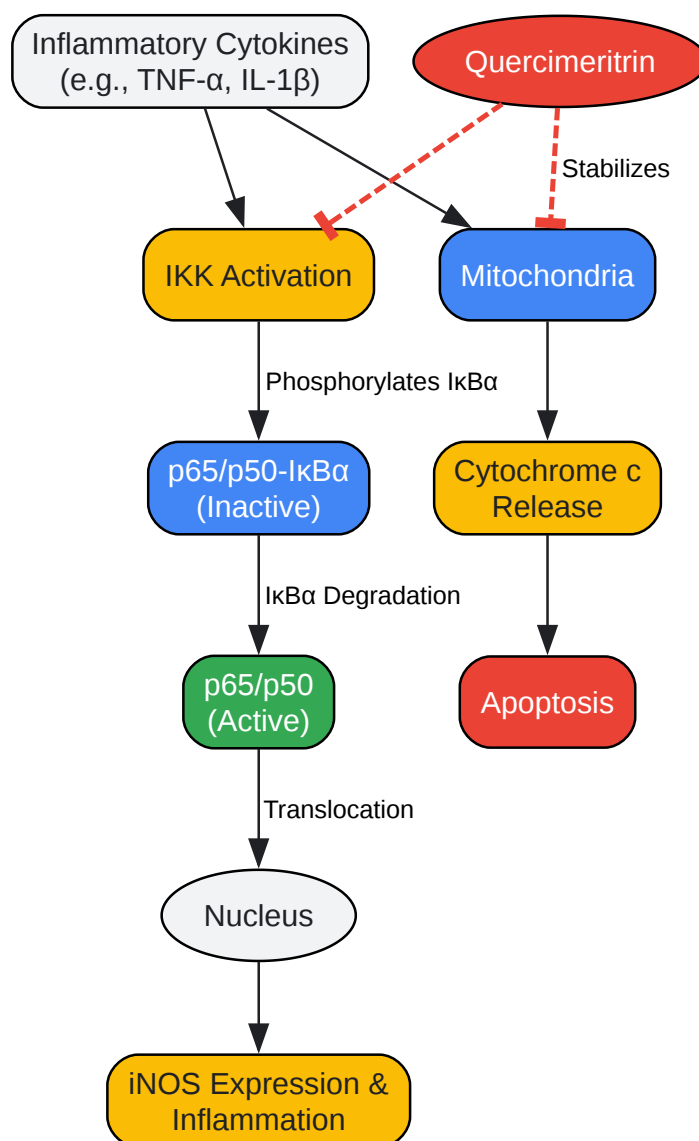
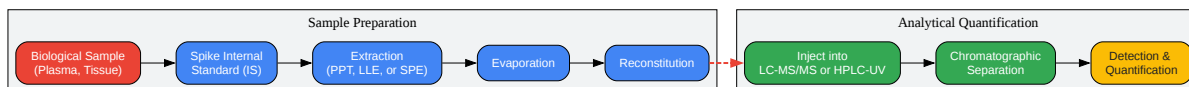
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is the most prevalent and reliable technique for the quantification of quercimeritrin and its metabolites in complex biological samples.^{[4][5]}

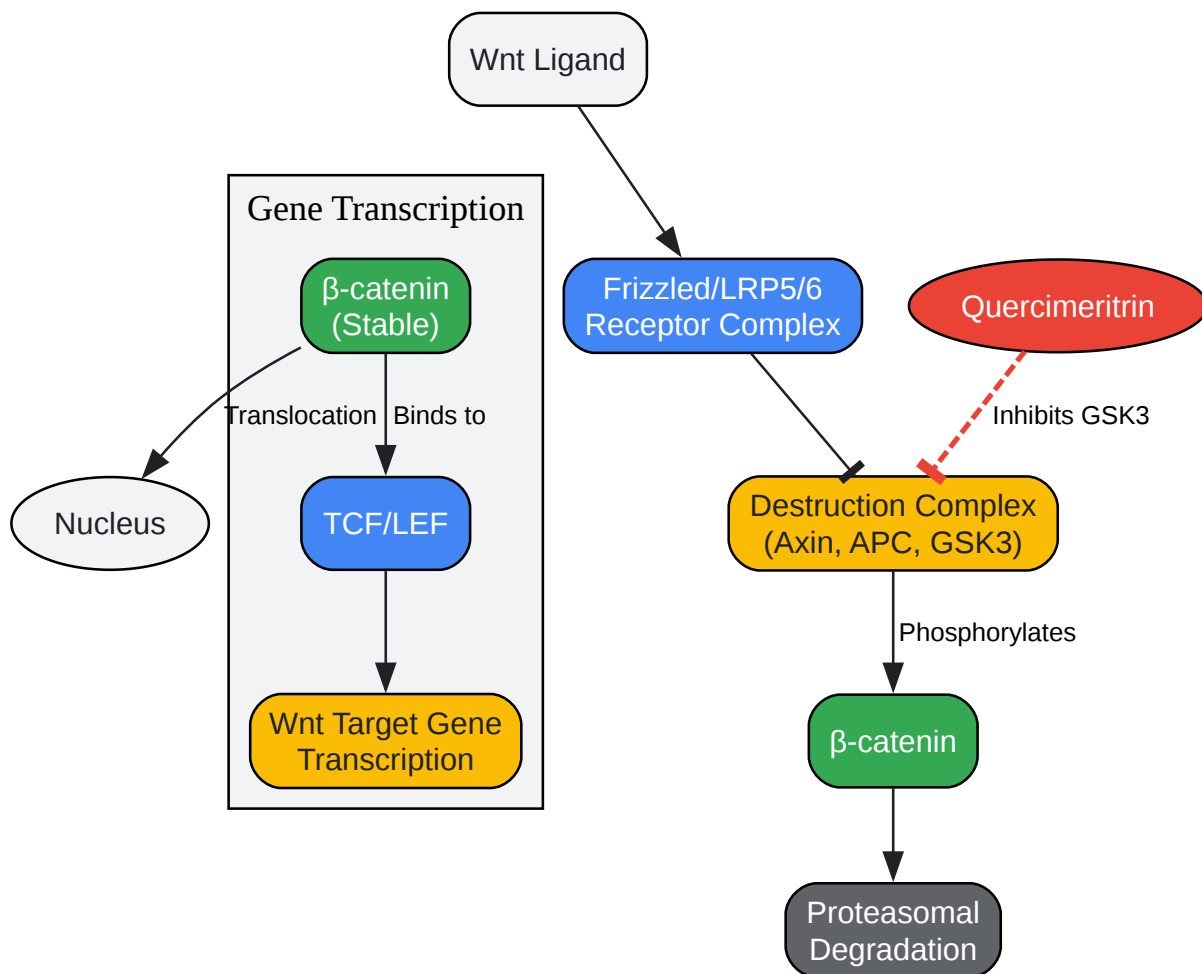
- **LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):** This is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[6] It allows for the precise measurement of low-concentration analytes in complex matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[7]
- **HPLC-UV/DAD (High-Performance Liquid Chromatography with UV/Diode-Array Detection):** This method is robust, cost-effective, and widely available.[8][9] Quantification is based on the analyte's absorbance at a specific wavelength, typically around 254 nm or 370 nm for flavonoids.[10][11] While less sensitive than LC-MS/MS, it is suitable for studies with higher analyte concentrations.

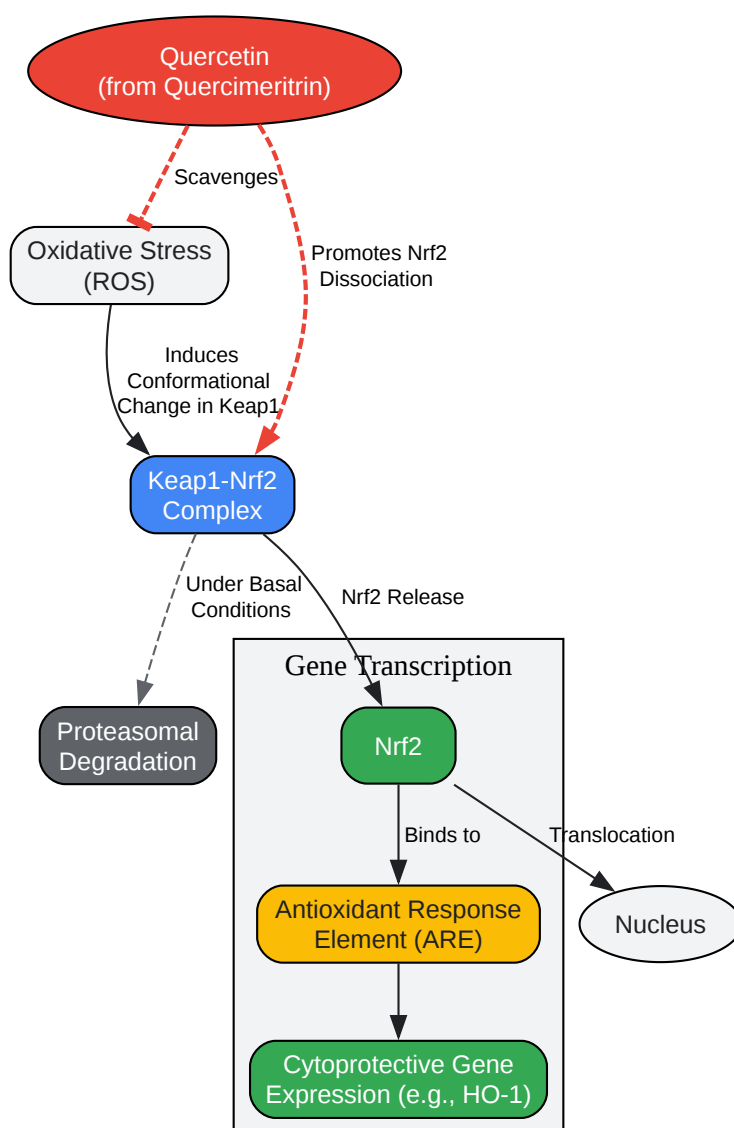
Experimental Protocols

General Workflow for Sample Analysis

The overall process involves sample collection, extraction of the analyte from the biological matrix, chromatographic separation, and detection.







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